KCNQ2/Q3 Antagonist Potency: IC₅₀ of 120 nM Confirms Sub-Micromolar Ion Channel Activity
N-cycloheptyl-2-(pyridin-4-yl)quinoline-4-carboxamide exhibits antagonist activity at the human KCNQ2/Q3 potassium channel heteromer with an IC₅₀ of 120 nM, measured in CHO cells via automated patch clamp electrophysiology after 3-minute incubation . In contrast, the meta-pyridinyl positional isomer (N-cycloheptyl-2-(pyridin-3-yl)quinoline-4-carboxamide, CAS 1031573-41-7) shows no reported KCNQ2/Q3 activity in the same curated database, with its primary annotated interactions being muscarinic acetylcholine receptor binding (Ki = 60–236 nM) rather than potassium channel modulation . This target-switching behavior driven solely by pyridinyl nitrogen position underscores the non-fungibility of these isomers.
| Evidence Dimension | KCNQ2/Q3 antagonism (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 120 nM |
| Comparator Or Baseline | N-cycloheptyl-2-(pyridin-3-yl)quinoline-4-carboxamide: No KCNQ2/Q3 activity reported; primary target M1–M5 muscarinic receptors (Ki = 60–236 nM) |
| Quantified Difference | Qualitative target switch: KCNQ2/Q3 vs. muscarinic receptor engagement |
| Conditions | KCNQ2/Q3 expressed in CHO cells; automated patch clamp; 3 min incubation |
Why This Matters
This differential target engagement demonstrates that procurement of the wrong positional isomer would yield entirely irrelevant pharmacological data in ion channel research programs.
- [1] BindingDB. BDBM50395464 (CHEMBL2164048): IC₅₀ = 120 nM, antagonist activity at KCNQ2/Q3 expressed in CHO cells, automated patch clamp assay. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50395464 (accessed 2026-05-01). View Source
- [2] BindingDB. BDBM50470882 (CHEMBL113745): Muscarinic acetylcholine receptor binding data for N-cycloheptyl-2-(pyridin-3-yl)quinoline-4-carboxamide. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50470882 (accessed 2026-05-01). View Source
